Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, which also contains a piperidine moiety, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to cell proliferation and differentiation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the nucleophilic substitution reaction between a pyrazine derivative and a piperidine derivative under basic conditions. The final step usually involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:
- Piperidine derivatives like piperidine-4-carboxylic acid.
- Pyrazine derivatives like 2,3-dimethylpyrazine.
Uniqueness
What sets Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
methyl 4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(12-20)25-16-11-18-8-9-19-16/h4-9,11,14H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJBGRKBZEEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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